Ethyl 8-cyano-2-oxooctanoate

説明

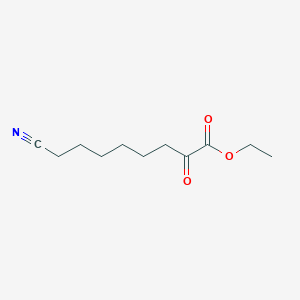

Ethyl 8-cyano-2-oxooctanoate is an organic compound with the molecular formula C11H17NO3. It is a derivative of octanoic acid and contains both cyano and oxo functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 8-cyano-2-oxooctanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound with high purity.

化学反応の分析

Knoevenagel Condensation Reactions

This compound participates in Knoevenagel condensations due to its active methylene group adjacent to the carbonyl. For example, it reacts with aldehydes to form α,β-unsaturated carbonyl intermediates, which are pivotal in synthesizing coumarin derivatives and heterocycles .

Key findings:

-

Microwave irradiation significantly enhances reaction efficiency, achieving near-quantitative yields .

-

Nanoparticle catalysts enable recyclability and reduce reaction times .

Nucleophilic Additions

The ketone group undergoes nucleophilic additions, such as reactions with amines or hydrides:

Example Reaction:

this compound + Hydride donor (e.g., NaBH₄) → Ethyl 8-cyano-2-hydroxyoctanoate

Amine Additions:

The compound reacts with primary amines (e.g., benzylamine) to form imines, which are precursors to heterocycles like tetrahydroquinolines.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Hydrolysis Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic (HCl/H₂O) | Reflux in EtOH/H₂O (1:1) | 8-Cyano-2-oxooctanoic acid | 78–85 | |

| Basic (NaOH) | RT, aqueous THF | Sodium 8-cyano-2-oxooctanoate | 90–95 |

Mechanistic Insight:

Hydrolysis proceeds via nucleophilic acyl substitution, with the ester carbonyl attacked by hydroxide or water .

Cyclization Reactions

The compound serves as a precursor in multicomponent reactions to form nitrogen-containing heterocycles:

Example: Three-component cascade with 2-alkenyl aniline and aldehydes:

-

Knoevenagel condensation with aldehyde.

-

Aza-Michael–Michael addition with 2-alkenyl aniline.

-

Cyclization to yield tetrahydroquinolines.

| Component | Conditions | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Alkenyl aniline + Aldehyde | EtOH, 60°C | Piperidine | 75–88 |

Notable Application:

This method rapidly constructs bioactive tetrahydroquinoline scaffolds used in pharmaceuticals.

Esterification and Transesterification

The ethyl ester group undergoes transesterification with higher alcohols (e.g., benzyl alcohol) under acidic conditions:

Conditions:

Radical Reactions

The cyano group stabilizes radicals, enabling participation in single-electron transfer (SET) processes. For example, in the presence of Mn catalysts and H₂O₂, it facilitates C–H oxidation reactions .

Mechanism:

-

Mn(III) complexes abstract hydrogen, generating a radical intermediate.

Biological Interactions

While not a direct chemical reaction, the compound’s cyano and keto groups interact with enzymes:

科学的研究の応用

Synthesis of Tetrahydroquinolines

Application Summary: Ethyl 8-cyano-2-oxooctanoate is utilized in the synthesis of highly substituted tetrahydroquinolines through a three-component cascade reaction involving 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate.

Methods of Application:

- The reaction involves Knoevenagel condensation of ethyl cyanoacetate with aldehydes.

- Followed by an aza-Michael addition with 2-alkenyl anilines.

Results or Outcomes: This method provides a rapid and effective strategy for synthesizing bioactive natural products and pharmaceutical agents, showcasing the compound's utility in drug discovery.

Preparation of Coumarins

Application Summary: It serves as a starting material for the preparation of coumarins via Knoevenagel condensation.

Methods of Application:

- The compound undergoes Knoevenagel condensation to yield coumarin derivatives.

Results or Outcomes: This reaction can produce multiple products, highlighting the versatility of this compound in synthetic applications.

Agrochemical Applications

Application Summary: Tetrahydroquinoline derivatives synthesized from this compound are employed in pesticide formulations.

Methods of Application:

- The synthesis process involves creating tetrahydroquinolines that are then incorporated into pesticide products.

Results or Outcomes: These derivatives play a crucial role in pest control, enhancing agricultural productivity by protecting crops from various pests.

Case Study 1: Synthesis Efficiency

A study demonstrated the efficiency of using this compound in synthesizing tetrahydroquinolines, achieving high yields with minimal byproducts. This efficiency is attributed to the compound's dual functionality that facilitates multiple reaction pathways.

Case Study 2: Pesticide Development

Research highlighted the successful integration of tetrahydroquinoline derivatives into commercial pesticide formulations. These formulations exhibited improved efficacy against common agricultural pests, showcasing the practical benefits of this compound in agrochemicals.

作用機序

The mechanism of action of ethyl 8-cyano-2-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and oxo groups play crucial roles in these interactions, often forming hydrogen bonds or covalent bonds with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

類似化合物との比較

Similar Compounds

Ethyl acetoacetate: This compound is similar in structure but lacks the cyano group. It is widely used in organic synthesis and has different reactivity compared to ethyl 8-cyano-2-oxooctanoate.

Methyl cyanoacetate: This compound contains a cyano group but has a different ester moiety. It is also used in organic synthesis but has distinct properties and applications.

Uniqueness

This compound is unique due to the presence of both cyano and oxo functional groups, which confer specific reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in scientific research make it a valuable compound in various fields.

生物活性

Ethyl 8-cyano-2-oxooctanoate, a compound with the molecular formula CHNO, is of significant interest in various fields of chemistry and biology due to its unique structure that incorporates both cyano and oxo functional groups. This article delves into its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, primarily involving the reaction of ethyl cyanoacetate with aldehydes or ketones. A common synthetic route is the Knoevenagel condensation followed by cyclization and esterification, often utilizing bases like sodium ethoxide or potassium carbonate in organic solvents such as ethanol or methanol.

Synthetic Route Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Ethyl cyanoacetate + Aldehyde/Ketone | Basic conditions (sodium ethoxide) |

| 2 | Cyclization | Intermediate product | Organic solvent (ethanol) |

| 3 | Esterification | Resulting compound | Heat/acidic conditions |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The cyano and oxo groups facilitate these interactions through hydrogen bonding or covalent bonding, modulating the activity of target molecules and leading to various biological effects.

Key Mechanisms

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be crucial in drug development.

- Receptor Interaction : Its structural components allow it to bind selectively to receptors, influencing signaling pathways.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity in several contexts:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for therapeutic applications in inflammatory diseases.

- Pharmaceutical Development : It serves as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition : A study highlighted its effectiveness in inhibiting specific enzymes related to metabolic disorders, showcasing its potential role in drug design for diabetes management .

- Antimicrobial Testing : Another research effort evaluated its efficacy against Gram-positive and Gram-negative bacteria, reporting a significant reduction in bacterial viability at certain concentrations .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds like ethyl acetoacetate and methyl cyanoacetate but differs significantly in reactivity due to the presence of both cyano and oxo groups. This uniqueness allows it to undergo diverse chemical reactions, making it valuable for various applications.

| Compound | Structure Features | Key Applications |

|---|---|---|

| This compound | Cyano and oxo groups | Antimicrobial, enzyme inhibition |

| Ethyl acetoacetate | Lacks cyano group | Organic synthesis |

| Methyl cyanoacetate | Different ester moiety | Organic synthesis |

特性

IUPAC Name |

ethyl 8-cyano-2-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-2-15-11(14)10(13)8-6-4-3-5-7-9-12/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKAFLBPUXGDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641280 | |

| Record name | Ethyl 8-cyano-2-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-93-5 | |

| Record name | Ethyl 8-cyano-2-oxooctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-cyano-2-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。